9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine
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Overview
Description
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains an azido group at the 2-position and lacks hydroxyl groups at the 2 and 3 positions of the pentofuranosyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected pentofuranosyl sugar.
Azidation: The 2-position of the sugar is azidated using reagents like sodium azide in the presence of a suitable solvent.
Deoxygenation: The hydroxyl groups at the 2 and 3 positions are removed through reduction reactions, often using reagents like tributyltin hydride.
Coupling: The modified sugar is then coupled with adenine or a protected adenine derivative under acidic or basic conditions to form the final nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions for bulk production.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Tributyltin Hydride: Used for deoxygenation reactions.
Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products
Aminated Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: Used as a tool in nucleic acid research, particularly in the study of DNA and RNA synthesis and function.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The azido group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
Comparison with Similar Compounds
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Another nucleoside analog with an azido group.
Uniqueness
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for unique reactivity in bioorthogonal chemistry, making it a valuable tool in chemical biology and medicinal chemistry research.
Properties
CAS No. |
110142-99-9 |
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Molecular Formula |
C10H12N8O2 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1 |
InChI Key |
JVPFDOXMGPHRJG-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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